molecular formula C8H14 B3050315 Methylenecycloheptane CAS No. 2505-03-5

Methylenecycloheptane

Cat. No. B3050315
CAS RN: 2505-03-5
M. Wt: 110.2 g/mol
InChI Key: XJYOAWSHIQNEGC-UHFFFAOYSA-N
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Description

Methylenecycloheptane is a chemical compound with the molecular formula C8H14 . It is also known by other names such as methylidenecycloheptane and methylene-cycloheptane . The molecular weight of Methylenecycloheptane is 110.20 g/mol .


Molecular Structure Analysis

Methylenecycloheptane has a complex molecular structure. It contains a total of 22 bonds, including 8 non-hydrogen bonds, 1 multiple bond, 1 double bond, and 1 seven-membered ring . The InChI representation of its structure is InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h1-7H2 .


Physical And Chemical Properties Analysis

Methylenecycloheptane has a density of 0.8±0.1 g/cm³ . Its boiling point is 137.8±7.0 °C at 760 mmHg . The vapour pressure of Methylenecycloheptane is 8.6±0.1 mmHg at 25°C . It has a molar refractivity of 36.6±0.4 cm³ . The compound has no hydrogen bond acceptors or donors, and no freely rotating bonds .

Scientific Research Applications

Catalysis and Ligand Design

In recent years, transition metal complexes containing methylenecycloheptane-based ligands have gained attention. These ligands can stabilize metal centers and influence catalytic activity. For instance, cationic gold(I) complexes with semihollow-shaped triethynylphosphine ligands efficiently catalyze cyclization reactions, leading to various methylenecycloheptane derivatives .

properties

IUPAC Name

methylidenecycloheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-8-6-4-2-3-5-7-8/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOAWSHIQNEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179748
Record name Methylenecycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylenecycloheptane

CAS RN

2505-03-5
Record name Methylenecycloheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002505035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenecycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of methylenecycloheptane and its preferred conformation?

A1: Methylenecycloheptane (C8H14) is a cyclic hydrocarbon featuring a seven-membered ring with an exocyclic methylene group (C=C double bond outside the ring). While molecular mechanics calculations suggest a twist-chair conformation as the most stable for an isolated methylenecycloheptane molecule, crystallographic analysis of sesquiterpenoids containing the methylenecycloheptane moiety reveals a preference for a chair conformation. This difference highlights the influence of ring fusions and substituents on conformational preferences. []

Q2: How can methylenecycloheptane be synthesized through cyclization reactions?

A2: A gold(I) complex catalyst bearing a triethynylphosphine ligand effectively promotes the 7-exo-dig cyclization of silyl enol ethers containing an ω-alkynic substituent. This reaction provides a route to various methylenecycloheptane derivatives, with the possibility of incorporating exo- or endocyclic carbonyl groups. The versatility of this method extends to both cyclic and acyclic starting materials, allowing for the construction of diverse molecular frameworks. []

Q3: Can radical cyclization reactions be employed to synthesize condensed hydroaromatic systems incorporating methylenecycloheptane?

A3: Yes, aryl radical cyclization reactions offer a viable strategy. For instance, the 6-endo-trig-aryl radical cyclization of 2-(o-bromobenzyl)-1-methylenecycloheptane, mediated by tri-n-butyltin hydride, leads to the formation of trans-octahydro-5aH-cyclohepta[b]naphthalene. This example illustrates the potential of radical cyclization reactions to access complex polycyclic structures containing the methylenecycloheptane motif. []

Q4: How does the presence of a double bond influence the conformational landscape of seven-membered rings like methylenecycloheptane?

A4: Computational studies have been conducted to understand the impact of unsaturation on the conformations of seven-membered rings. While specific details are not provided in the abstracts, these studies likely involve computational methods such as molecular mechanics or quantum chemical calculations to explore the potential energy surface and conformational preferences of methylenecycloheptane and related compounds. []

Q5: What are the applications of methylenecycloheptane derivatives in the context of natural products?

A5: Mikanokryptin, a cytotoxic guaianolide, serves as an example of a naturally occurring compound containing the methylenecycloheptane framework. Crystallographic analysis of mikanokryptin provided insights into the conformation of the methylenecycloheptane ring within a complex natural product structure. [] This finding suggests potential applications of methylenecycloheptane derivatives in medicinal chemistry, particularly in the development of anticancer agents.

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